N-Butylsalicylamide
Description
N-Butylsalicylamide is a salicylamide derivative characterized by a hydroxyl-substituted benzene ring (salicyl group) linked to an n-butyl-substituted amide moiety. Its synthesis involves the reaction of methyl salicylate with butylamine under controlled conditions, yielding a compound with applications in organic synthesis and medicinal chemistry . Notably, it serves as a precursor in Wittig rearrangement reactions to produce diarylmethanols, requiring three equivalents of n-BuLi for optimal deprotonation and reactivity . Its structural flexibility allows for functionalization at the hydroxyl and amide groups, making it a versatile intermediate in synthetic chemistry.
Properties
CAS No. |
57271-91-7 |
|---|---|
Molecular Formula |
C11H15NO2 |
Molecular Weight |
193.24 g/mol |
IUPAC Name |
N-butyl-2-hydroxybenzamide |
InChI |
InChI=1S/C11H15NO2/c1-2-3-8-12-11(14)9-6-4-5-7-10(9)13/h4-7,13H,2-3,8H2,1H3,(H,12,14) |
InChI Key |
JQBUMIBAURQBNA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=O)C1=CC=CC=C1O |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
Key Findings :
- This compound ’s amide-directed ortho-metalation is unique among salicylamides, enabling regioselective C–C bond formation .
- 5-(Bromoacetyl)salicylamide ’s bromine atom facilitates Suzuki-Miyaura couplings, a feature absent in this compound .
- The parent salicylamide lacks the n-butyl group, reducing its lipophilicity and synthetic utility compared to this compound .
Pharmacological and Industrial Relevance
Table 3: Pharmacological Data (Where Available)
Insights :
- This compound is primarily valued for synthetic utility rather than direct bioactivity, unlike its brominated and glycine-modified analogs .
- Safety data for this compound remain sparse, whereas salicylamide derivatives like 5-(Bromoacetyl)salicylamide adhere to stringent industrial safety protocols .
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